4-Oxocyclohexanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 4-Oxocyclohexanecarboxylic acid, such as 3-Oxocyclobutanecarboxylic acid and 4-oxahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecane-3-carboxylic acid, involves multiple steps, including bromination, cyclization, salification, and hydrolysis, with advantages like easy operation and low cost, feasible for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010); (F. J. Martins et al., 1993).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, has been elucidated through selective transformations and confirmed by X-ray structure determination, highlighting the complex and specific spatial arrangement of atoms within these molecules (A. Avenoza et al., 1999).
Chemical Reactions and Properties
The chemical properties of 4-Oxocyclohexanecarboxylic acid and its derivatives have been extensively studied. For instance, the aromatization of 4-Oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid involves distinctive desaturases, showcasing the compound's reactivity and the importance of enzymatic catalysis in its transformation (T. Kaneda et al., 1995).
Physical Properties Analysis
Studies on homologous keto acids, such as (+/-)-3-Oxocyclohexanecarboxylic acid, reveal contrasting hydrogen-bonding patterns, providing insights into the physical properties of these compounds and their interactions at the molecular level (A. Barcon et al., 2002).
Chemical Properties Analysis
The chemical properties of 4-Oxocyclohexanecarboxylic acid, such as its high electrophilicity and reactivity with small molecules, have been explored, highlighting its potential as a versatile intermediate in organic synthesis (W. Sander et al., 2000).
Scientific Research Applications
Photolysis Studies : Arnold, Scaiano, Bucher, and Sander (1992) explored the use of 4-oxocyclohexanecarboxylic acid in laser flash photolysis studies. They discovered that carbene 1, formed indirectly in 1,1,2-trichlorotrifluoroethane, leads to the creation of carbonyl O-oxide and phenoxyl radical (Arnold, Scaiano, Bucher, & Sander, 1992).
Synthesis of Derivatives : Škarić and Turjak-Zebić (1979) utilized 4-oxocyclohexanecarboxylic acid derivatives for synthesizing 4, 5, 6, 7-tetrahydro-3-oxo-2H-indazole-6-carboxylic acid, highlighting its role in the creation of indazole (Škarić & Turjak-Zebić, 1979).
Atmospheric Chemistry Research : Kawamura and Ikushima (1993) identified oxalic acid, a derivative of 4-oxocyclohexanecarboxylic acid, as a significant component in urban aerosols. Their study highlighted the prevalence of various dicarboxylic acids in the environment (Kawamura & Ikushima, 1993).
Halogenation Reactions : Cox and Hutchinson (1974) studied the halogenation of 2-oxocyclohexanecarboxylic acid, finding that it is halogenated significantly faster than its methyl ester. This highlights the acid's unique reactivity and potential application in halogenation reactions (Cox & Hutchinson, 1974).
Polyol Synthesis : Liu et al. (2016) demonstrated that oxalic acid, a related compound, can effectively initiate CO2-based polyols. This application reduces reaction time and cost, indicating potential industrial applications (Liu et al., 2016).
Enzymatic Studies : Obata, Uebayasi, and Kaneda (1988) investigated the enzyme properties in reducing 4-oxocyclohexanecarboxylate, providing insights into biochemical pathways and enzymatic reactions (Obata, Uebayasi, & Kaneda, 1988).
Aromatization Pathways in Microorganisms : Kaneda, Tokuyama, and Obata (1995) researched the use of 4-oxocyclohexanecarboxylic acid in aromatization pathways by Corynebacterium cyclohexanicum. This study identified key intermediates and enzymes involved in converting 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid, contributing to our understanding of microbial metabolism (Kaneda, Tokuyama, & Obata, 1995).
Catalysis Studies : Shul’pin, Attanasio, and Suber (1993) explored the use of related carboxylic acids in catalytic oxidation reactions. Their findings contribute to the field of green chemistry and the development of efficient catalytic systems (Shul’pin, Attanasio, & Suber, 1993).
Safety And Hazards
4-Oxocyclohexanecarboxylic acid poses safety concerns due to its slight toxicity, potential for skin and eye irritation, and flammability . Proper storage, ventilation, and personal protective equipment are essential for safe handling .
Relevant Papers Several papers have been published on 4-Oxocyclohexanecarboxylic acid, including studies on its aromatization and its hydrogen bonding in the monohydrate of a d-keto acid . These papers provide valuable insights into the properties and potential applications of 4-Oxocyclohexicarboxylic acid.
properties
IUPAC Name |
4-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLXUYGCLDGHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236325 | |
Record name | 4-Ketocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclohexanecarboxylic acid | |
CAS RN |
874-61-3 | |
Record name | 4-Oxocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ketocyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ketocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxocyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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